molecular formula C23H18BrN3O3 B3504681 6-bromo-N-(3,5-dimethoxyphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide

6-bromo-N-(3,5-dimethoxyphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No. B3504681
M. Wt: 464.3 g/mol
InChI Key: KWVMFGAGUJTQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(3,5-dimethoxyphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as BRQ, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of quinolinecarboxamide derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 6-bromo-N-(3,5-dimethoxyphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets. 6-bromo-N-(3,5-dimethoxyphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the expression of vascular endothelial growth factor (VEGF), a protein that stimulates the growth of new blood vessels. Additionally, 6-bromo-N-(3,5-dimethoxyphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and GABA.
Biochemical and Physiological Effects:
6-bromo-N-(3,5-dimethoxyphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. Additionally, 6-bromo-N-(3,5-dimethoxyphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-bromo-N-(3,5-dimethoxyphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide in lab experiments is its broad spectrum of biological activities. It has been found to exhibit anticancer, antifungal, and antibacterial properties, making it a versatile compound for various applications. However, one of the limitations of using 6-bromo-N-(3,5-dimethoxyphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 6-bromo-N-(3,5-dimethoxyphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 6-bromo-N-(3,5-dimethoxyphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide. One area of research is the development of more efficient synthesis methods for 6-bromo-N-(3,5-dimethoxyphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide and its derivatives. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 6-bromo-N-(3,5-dimethoxyphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide in vivo. Additionally, the potential therapeutic applications of 6-bromo-N-(3,5-dimethoxyphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide in the treatment of various diseases, including cancer and neurological disorders, warrant further investigation. Finally, the development of novel delivery systems for 6-bromo-N-(3,5-dimethoxyphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide can enhance its efficacy and reduce its toxicity.

Scientific Research Applications

6-bromo-N-(3,5-dimethoxyphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. 6-bromo-N-(3,5-dimethoxyphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to exhibit antifungal activity against various strains of fungi, including Candida albicans and Aspergillus fumigatus.

properties

IUPAC Name

6-bromo-N-(3,5-dimethoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O3/c1-29-17-9-16(10-18(11-17)30-2)26-23(28)20-12-22(14-4-3-7-25-13-14)27-21-6-5-15(24)8-19(20)21/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVMFGAGUJTQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CN=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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